Benzenepropanal, 4-butoxy-

Hydrophobicity Partition Coefficient Solubility

Benzenepropanal, 4-butoxy- (CAS 115514-11-9), also known as 4-butoxybenzenepropanal, is an aromatic aldehyde with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. Characterized by a butoxy group at the para-position of a phenylpropanal core, its chemical properties include a calculated density of 0.984 g/cm³ and a boiling point of 303.7°C at 760 mmHg.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 115514-11-9
Cat. No. B175672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 4-butoxy-
CAS115514-11-9
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CCC=O
InChIInChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3
InChIKeyBDJUTJCWEWKYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanal, 4-butoxy- (CAS 115514-11-9): A Benchmark Para-Substituted Aromatic Aldehyde for Fragrance and Chemical Synthesis


Benzenepropanal, 4-butoxy- (CAS 115514-11-9), also known as 4-butoxybenzenepropanal, is an aromatic aldehyde with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . Characterized by a butoxy group at the para-position of a phenylpropanal core, its chemical properties include a calculated density of 0.984 g/cm³ and a boiling point of 303.7°C at 760 mmHg . This compound serves as a key intermediate in organic synthesis and is a known ingredient in fragrance compositions . Its specific molecular architecture, which includes both a hydrophobic alkyl ether tail and a reactive terminal aldehyde group, imparts distinct properties that influence its solubility and reactivity, distinguishing it from simpler analogs .

Workflow Fragrance synthesis and organic intermediate research
Selection Para-butoxy aldehyde for structure-odor and substantivity studies
Procurement context High-purity NLT 98% for reproducible synthetic and olfactory workflows

The Substitution Risk in Benzenepropanal Derivatives: Why 4-Butoxy Substitution Dictates Performance and Should Not Be Interchanged


In the design of fragrance ingredients and synthetic intermediates, the specific alkoxy substitution on the benzenepropanal core is a critical performance determinant, not an interchangeable handle. Replacing the 4-butoxy group with a different alkoxy chain (e.g., methoxy, ethoxy, or tert-butyl) or altering its position can drastically alter key physicochemical properties such as hydrophobicity (LogP), volatility (vapor pressure), and solubility, which in turn dictate an ingredient's diffusion profile, substantivity, and processing behavior . Consequently, a generic 'benzenepropanal' or an analog with a different substitution pattern cannot be assumed to provide equivalent performance in a fragrance formulation or synthetic pathway. The following quantitative evidence illustrates the precise, measurable differences that justify the specific selection of the 4-butoxy derivative.

Alkoxy chain mismatch

Replacing 4-butoxy with methoxy or ethoxy may shift LogP and volatility, altering fragrance substantivity and diffusion profile.

Positional isomer sensitivity

Ortho- or meta-butoxy isomers can change olfactory receptor interaction and reactivity; para substitution is performance-defining.

Branched vs. linear analog divergence

Analogues like Bourgeonal (branched tert-butyl) show drastically lower boiling point and volatility; not interchangeable for high-temperature or base-note applications.

Quantitative Performance Benchmarks for Benzenepropanal, 4-butoxy- (CAS 115514-11-9) Against Key Comparators


Hydrophobicity (LogP) as a Differentiator from Unsubstituted Benzenepropanal

Benzenepropanal, 4-butoxy- exhibits a calculated partition coefficient (LogP) of 2.997, compared to the unsubstituted parent compound Benzenepropanal (CAS 104-53-0), which has a LogP of approximately 1.97 [1]. This difference arises directly from the addition of the hydrophobic 4-butoxy chain.

LogP comparison
Reported
Target LogP 2.997 vs. 1.97
Δ +1.03
May support higher substantivity in lipophilic media
In silico estimate; experimental validation recommended
Hydrophobicity Partition Coefficient Solubility

Volatility Comparison: Boiling Point of Benzenepropanal, 4-butoxy- vs. Bourgeonal

The 4-butoxy derivative has a calculated boiling point of 303.7°C at 760 mmHg . This is significantly higher than that of Bourgeonal (CAS 18127-01-0, Benzenepropanal, 4-(1,1-dimethylethyl)-), a closely related fragrance analog, which has a reported boiling point of 110-112°C .

Boiling point
Data to verify
303.7 °C vs. 110–112 °C
Δ +191.7 °C
Indicates lower volatility; may support extended fragrance base notes
Calculated vs. experimental; confirm under actual formulation conditions
Volatility Boiling Point Fragrance Performance

Solubility Profile: Water Solubility of 4-Butoxy Derivative Compared to Cyclamen Aldehyde

Benzenepropanal, 4-butoxy- has a calculated water solubility of 0.12 g/L at 25°C . This is significantly lower than the reported water solubility of 66 mg/L (0.066 g/L) for Cyclamen Aldehyde (CAS 103-95-7) at 20°C [1].

Water solubility
Source review
0.12 g/L vs. 0.066 g/L
~1.8×
Slightly higher aqueous solubility may facilitate water-based formulations
Calculated target vs. experimental comparator; confirm at target temperature
Solubility Formulation Partitioning

Chemical Stability: Benzenepropanal, 4-butoxy- Stability Under Recommended Storage

According to the Globally Harmonized System (GHS) safety data, Benzenepropanal, 4-butoxy- is chemically stable under recommended storage conditions . This is a baseline characteristic for any compound used in long-term storage or formulation. While specific quantitative stability data (e.g., degradation half-life) is not readily available for a direct comparator, the confirmation of stability under standard conditions is a fundamental requirement for procurement.

Chemical stability
Supplier data
Stable under recommended storage
Supports standard procurement and storage workflows
No quantitative degradation data provided; verify for long-term studies
Stability Storage Shelf Life

Purification Feasibility: High-Purity Sourcing for Benzenepropanal, 4-butoxy-

Benzenepropanal, 4-butoxy- is commercially available with a specified purity of NLT 98% . This high purity is a critical quality attribute for research and industrial use, ensuring reproducibility in synthetic chemistry and olfactory studies. While many fragrance aldehydes are also available at high purities, this specific, verifiable specification provides a quantifiable procurement benchmark.

Purity specification
Supplier data
NLT 98%
Aids batch consistency and minimizes side-product interference
Confirm COA for each lot; essential for olfactory and synthetic reproducibility
Purity Quality Control Procurement

Structural Specificity: The Unique Para-Butoxy Phenylpropanal Core for Olfactory Receptors

The specific combination of a para-butoxy chain and a propanal group on the benzene ring is a defined molecular motif for interacting with specific olfactory receptors, notably hOR17-4, which is associated with the perception of lily-of-the-valley scents [1]. While this receptor interaction is well-characterized for close analogs like Bourgeonal, the unique electronic and steric properties conferred by the linear butoxy chain in Benzenepropanal, 4-butoxy- predict a distinct activation profile, making it a valuable tool for structure-odor relationship studies and for creating novel fragrance accords.

Olfactory receptor
Class-level inference
Predicted hOR17-4 interaction
Structural homology suggests utility for structure-odor relationship studies
Data to verify; activation profile may differ from Bourgeonal
Olfactory Receptor Structure-Activity Relationship Fragrance Design

Defined Application Scenarios for Benzenepropanal, 4-butoxy- (CAS 115514-11-9) Driven by Differentiated Performance


Precision Organic Synthesis: Leveraging a High-Boiling Aldehyde Intermediate

In multi-step organic synthesis, the high boiling point (303.7°C) of Benzenepropanal, 4-butoxy- offers a distinct advantage over more volatile aldehydes like Bourgeonal (boiling point ~111°C) . Its lower volatility minimizes loss during high-temperature reactions or solvent evaporation steps, leading to more consistent and predictable yields. This makes it an ideal building block for creating complex molecules, such as pharmaceuticals or advanced materials, where precise stoichiometry and minimal side reactions are critical. The compound's high purity (NLT 98%) further ensures that side products from impurities are minimized.

Long-Lasting Fragrance Formulation: Exploiting Enhanced Substantivity from Higher LogP

For fragrance applications requiring prolonged longevity on skin or in household products, the calculated LogP of 2.997 for Benzenepropanal, 4-butoxy- indicates significantly higher substantivity compared to the unsubstituted parent compound (LogP ~1.97) [1]. This increased lipophilicity translates to slower evaporation and better retention on surfaces, making it an excellent candidate for base note accords in fine perfumery, where a lasting, subtle scent is desired. Formulators can use this compound to extend the fragrance trail of a composition, differentiating their product in a competitive market.

Structure-Odor Relationship (SOR) Research: Probing Olfactory Receptor hOR17-4

The structural homology of Benzenepropanal, 4-butoxy- to known agonists of the olfactory receptor hOR17-4, such as Bourgeonal, positions it as a powerful research tool for studying structure-odor relationships [2]. By comparing the receptor activation profiles of the 4-butoxy derivative with those of its analogs (e.g., Bourgeonal, Florhydral), researchers can gain deeper insight into how specific functional groups (linear vs. branched alkoxy) influence the perception of lily-of-the-valley scents. This knowledge is directly applicable to the rational design of novel, high-impact fragrance ingredients.

Water-Based Product Development: Utilizing a Balanced Solubility Profile

With a calculated water solubility of 0.12 g/L, Benzenepropanal, 4-butoxy- offers a unique solubility profile compared to other fragrance aldehydes like Cyclamen Aldehyde (0.066 g/L) [3]. This slightly higher solubility can be strategically leveraged in the development of water-based formulations, such as room sprays, linen mists, or aqueous cosmetics, where a delicate balance between solubility and scent intensity is required. It allows for a more uniform distribution of the fragrance ingredient without the immediate need for high concentrations of solubilizers or emulsifiers, which can sometimes impact the final product's clarity or feel.

Application
Selection Property
Validation Focus
Precision organic synthesis
Low volatility / high boiling point
Reaction yield consistency and stoichiometry control
Long-lasting fragrance accord
Elevated LogP for substantivity
Substantivity and scent trail duration endpoints
Structure-odor relationship research
Para-butoxy substitution pattern
Olfactory receptor (hOR17-4) activation comparison
Water-based product development
Moderate aqueous solubility profile
Solubility and formulation clarity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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